molecular formula C17H25ClN2 B10887365 1-(3-Chlorobenzyl)-4-cyclohexylpiperazine

1-(3-Chlorobenzyl)-4-cyclohexylpiperazine

Cat. No.: B10887365
M. Wt: 292.8 g/mol
InChI Key: DAYPHYDOPIRMCD-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-cyclohexylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to a piperazine ring, which is further substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-4-cyclohexylpiperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-cyclohexylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-4-cyclohexylpiperazine can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)piperazine: Lacks the cyclohexyl group, which may result in different biological activities and chemical properties.

    4-Cyclohexylpiperazine:

The presence of both the 3-chlorobenzyl and cyclohexyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C17H25ClN2

Molecular Weight

292.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-cyclohexylpiperazine

InChI

InChI=1S/C17H25ClN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h4-6,13,17H,1-3,7-12,14H2

InChI Key

DAYPHYDOPIRMCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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